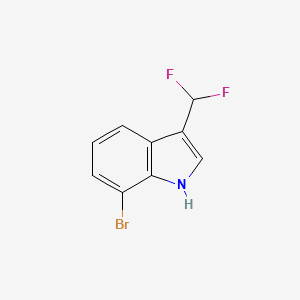

7-Bromo-3-(difluoromethyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-(difluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF2N/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4,9,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKWHIYVJZIQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 3 Difluoromethyl 1h Indole

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 7-Bromo-3-(difluoromethyl)-1H-indole reveals two primary C-C and C-X bond disconnections that define the principal synthetic routes. The disconnection of the carbon-bromine bond at the C-7 position and the carbon-carbon bond at the C-3 position leads to two logical, albeit distinct, synthetic pathways. amazonaws.com

Pathway A: C-3 Difluoromethylation of a Pre-functionalized Bromoindole. This strategy involves the initial synthesis or procurement of 7-bromo-1H-indole, followed by the introduction of the difluoromethyl group at the highly nucleophilic C-3 position. This is often the more favored route as the C-3 position of the indole (B1671886) nucleus is inherently reactive toward electrophilic and radical species. The presence of the bromine atom at C-7 does not typically inhibit this reactivity.

Pathway B: C-7 Bromination of a Pre-functionalized Difluoromethylindole. This alternative pathway begins with 3-(difluoromethyl)-1H-indole as the starting material, followed by a regioselective bromination at the C-7 position. This approach can be more challenging due to the electron-withdrawing nature of the difluoromethyl group, which deactivates the indole ring toward electrophilic aromatic substitution. Furthermore, directing the bromination specifically to C-7 in the presence of other potential sites (C-2, C-4, C-5, C-6) requires specialized methods. testbook.com

The choice between these pathways depends on the availability of starting materials and the robustness of the methods for regioselective functionalization.

Approaches for Regioselective Bromination of the Indole Nucleus at the C-7 Position

Achieving selective halogenation at the C-7 position of an indole is a significant synthetic hurdle because the pyrrole (B145914) ring is electronically richer and more susceptible to electrophilic attack, typically at C-3. nih.gov Direct bromination often leads to a mixture of products or substitution at other positions. nih.gov Therefore, specific strategies are required to direct the incoming electrophile to the desired C-7 carbon.

Common brominating reagents are employed for this transformation, with the reaction's success hinging on the conditions and the use of directing groups. N-Bromosuccinimide (NBS) is a widely used source of electrophilic bromine due to its ease of handling and milder reactivity compared to elemental bromine (Br₂).

| Reagent | Directing Group Strategy | Substrate Example | Conditions | Outcome | Citation |

| N-Bromosuccinimide (NBS) | N-P(O)tBu₂ directing group | N-TBPO-indole | Fe(acac)₂ (cat.), Dioxazolone, DCE, 40 °C | Selective C-7 amination (demonstrates principle) | acs.org |

| N-Bromosuccinimide (NBS) | N-heterocycle directing group (e.g., thiazole) | N-thiazolyl-indole | BCl₃, Hexane/DCM, -78 °C to rt | Selective C-7 borylation (demonstrates principle) | nih.gov |

| N-Bromosuccinimide (NBS) | No directing group (on 4-substituted indazole) | 4-Sulfonamido-1H-indazole | Acetonitrile (B52724), rt | Regioselective C-7 bromination | rsc.org |

| Bromine (Br₂) | N1 and C3 protecting groups | 1,3-bis(carbomethoxy)indole-acetate | CCl₄ | Selective C-6 bromination (highlights challenge) | researchgate.net |

The C-7 position is ortho to the indole nitrogen, and achieving selectivity at this site often necessitates the installation of a directing group on the nitrogen atom. This group can coordinate with a metal catalyst or reagent, positioning the electrophile for a directed C-H activation or functionalization event at the adjacent C-7 carbon. acs.orgnih.gov

Key strategies include:

Transition-Metal Catalyzed C-H Activation: Rhodium and Iron catalysts have been used with N-linked directing groups to functionalize the C-7 position. For instance, an N-P(O)tBu₂ group can direct C-7 amination with an iron catalyst, a reaction that proceeds via a homolytic aromatic substitution pathway and highlights the feasibility of targeting the C-7 C-H bond. acs.org While this is an amination, the principle of directed C-H functionalization is directly applicable to halogenation.

Directing Group-Mediated Borylation: The use of N-heterocyclic directing groups, such as a thiazole (B1198619) ring, can promote selective borylation at the C-7 position with BCl₃. nih.gov The resulting C-7 boronic ester is a versatile intermediate that can be subsequently converted to a C-7 bromo group via copper-mediated halogenation. Computational studies have shown that five-membered heterocycle directing groups favor the C-7 product thermodynamically and kinetically, whereas six-membered rings like pyridine (B92270) tend to direct functionalization to the C-2 position. nih.gov

Substrate-Controlled Selectivity: In some cases, the inherent electronic and steric properties of a substituted indole can guide bromination. For example, direct and regioselective C-7 bromination of 4-substituted 1H-indazoles (an indole isostere) has been achieved with NBS without a directing group, suggesting that substitution patterns on the benzene (B151609) ring can influence the site of electrophilic attack. rsc.org

Approaches for Regioselective Difluoromethylation of the Indole Nucleus at the C-3 Position

The introduction of a difluoromethyl (CHF₂) group is of great interest in drug discovery as it can modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity. The C-3 position of indole is the most nucleophilic carbon, making it the default site for the addition of both electrophilic and radical difluoromethylating agents. beilstein-journals.org

Electrophilic difluoromethylation involves the reaction of the electron-rich indole C-3 position with a reagent that serves as a "CHF₂⁺" synthon. While less common than radical methods, protocols exist for the C-3 functionalization of indoles using electrophilic partners. For instance, the use of strong acids like triflic acid can generate an electrophilic iminium species at C-2 by protonating C-3, but it can also promote dearomative addition of nucleophiles at the C-3 position under specific conditions, demonstrating the possibility of targeting C-3 with electrophilic-type reactions. nih.gov More direct electrophilic difluoromethylation remains an area of ongoing research.

Radical-mediated approaches have become the predominant method for installing a difluoromethyl group onto a heterocyclic core. These strategies involve the generation of a difluoromethyl radical (•CHF₂), which readily adds to the C-3 position of the indole ring.

Photocatalysis: Visible-light photocatalysis offers a mild and efficient way to generate •CHF₂ radicals from stable precursors. acs.orgacs.orgnih.gov These reactions are often metal-free and proceed at room temperature. acs.orgrsc.org

| Radical Source | Catalyst/Conditions | Substrate Scope | Outcome | Citation |

| Difluoromethyl tetrazole sulfone | Visible light (blue LEDs), no photocatalyst (EDA complex) | N-alkene tethered indoles | Difluoromethylation-cyclization | rsc.orgresearchgate.net |

| S-(difluoromethyl)sulfonium salt | 4CzIPN (organic photocatalyst), blue LEDs, continuous flow | Indole derivatives | High yields of difluoromethylated cyclized products | acs.orgacs.org |

| Sodium difluoromethanesulfinate (HCF₂SO₂Na) | Not specified for C-3, but a common radical precursor | General heterocycles | A versatile source for the •CHF₂ radical | rsc.orgresearchgate.net |

Electrochemical Methods: Electrosynthesis provides a green and powerful alternative to traditional redox chemistry, avoiding the need for stoichiometric chemical oxidants or catalysts. nih.govacs.org In this context, the difluoromethyl radical is typically generated through the anodic oxidation of a suitable precursor.

A plausible mechanism for electrochemical difluoromethylation involves the oxidation of a precursor like sodium difluoromethanesulfinate (HCF₂SO₂Na) at the anode to form the •CHF₂ radical. rsc.org This radical then selectively adds to the C-3 position of the indole substrate. This method is operationally simple, can be performed at room temperature, and is scalable. rsc.orgrsc.org While many published examples focus on C-2 difluoromethylation, the underlying principles of radical generation and addition are applicable to the C-3 position, which is often electronically favored. rsc.orgresearchgate.net

Transition-Metal Catalyzed Difluoromethylation Approaches

The introduction of a difluoromethyl (CHF2) group onto an indole ring can be effectively achieved through transition-metal catalysis. These methods offer high efficiency and functional group tolerance. A prominent approach involves the use of a difluoromethyl radical precursor in the presence of a suitable metal catalyst.

For the synthesis of this compound, a potential strategy would involve the direct C-H difluoromethylation of a pre-functionalized 7-bromoindole (B1273607). This approach is advantageous as it avoids the need to handle potentially unstable difluoromethylated indole precursors.

Table 1: Exemplary Transition-Metal Catalyzed Difluoromethylation Reactions

| Catalyst/Reagent System | Substrate | Product | Notes |

| Cu(I) or Cu(II) salts / Zn(SO2CF2H)2 | 7-Bromo-1H-indole | This compound | This method utilizes a zinc-based difluoromethylating agent, which is known for its stability and ease of handling. |

| Ag(I) or Fe(II) salts / TMSCF2H | 7-Bromo-1H-indole | This compound | Silane-based difluoromethylating reagents can also be activated by various transition metals to generate the required CHF2 radical. |

| Photocatalyst / CF2H-source | 7-Bromo-1H-indole | This compound | Visible-light photocatalysis offers a milder alternative, often proceeding at room temperature and with high selectivity. rsc.org |

The regioselectivity of these reactions, directing the difluoromethyl group to the C3 position, is generally favored due to the inherent electronic properties of the indole ring. The C3 position is the most nucleophilic and thus most susceptible to electrophilic attack or radical addition.

Development of Novel Difluoromethylation Reagents and Conditions

The field of fluorine chemistry is continually evolving, with the development of new and more efficient difluoromethylating agents. These novel reagents often offer improved safety profiles, broader substrate scope, and milder reaction conditions compared to traditional methods.

One such reagent is sodium difluoromethanesulfinate (HCF2SO2Na), which can serve as a source of the difluoromethyl radical under electrochemical conditions. rsc.org This catalyst- and oxidant-free method represents a greener approach to difluoromethylation. rsc.org Another innovative reagent is Zn(SO2CF2H)2 (DFMS), which allows for the direct difluoromethylation of various heterocycles under mild, open-flask conditions. nih.gov

The application of these novel reagents to the synthesis of this compound would likely proceed via a radical mechanism, targeting the electron-rich C3 position of the 7-bromoindole starting material.

Convergent and Divergent Synthetic Pathways to the Target Compound

Beyond the direct functionalization of a pre-existing indole core, convergent and divergent strategies offer alternative and potentially more efficient routes to this compound.

Stepwise Functionalization Sequences and Reaction Order Optimization

Route A: Bromination followed by Difluoromethylation

Synthesis of 7-Bromo-1H-indole: This can be achieved through the bromination of indole. However, direct bromination often leads to a mixture of isomers. A more controlled approach involves a directed metalation strategy on an N-protected indole. rsc.org

C3-Difluoromethylation of 7-Bromo-1H-indole: The resulting 7-bromoindole can then be subjected to one of the difluoromethylation methods described in section 2.3.3.

Route B: Difluoromethylation followed by Bromination

Synthesis of 3-(difluoromethyl)-1H-indole: This intermediate can be prepared through various methods, including the reaction of indole with a difluoromethyl source.

C7-Bromination of 3-(difluoromethyl)-1H-indole: The subsequent bromination of 3-(difluoromethyl)-1H-indole would need to be highly regioselective for the C7 position. This can be challenging due to the directing effects of the existing substituent.

The choice between these two routes would depend on the relative efficiencies and selectivities of each step, as determined through experimental optimization.

One-Pot Transformations and Cascade Reactions

To enhance synthetic efficiency, one-pot transformations and cascade reactions are highly desirable. d-nb.infoacs.orgresearchgate.netrsc.orgmdpi.com A hypothetical one-pot synthesis of this compound could involve the simultaneous or sequential addition of brominating and difluoromethylating agents to the indole starting material under carefully controlled conditions. While challenging to develop, such a process would significantly reduce reaction time, solvent usage, and purification steps.

Considerations for Scalable Synthesis and Green Chemistry Principles

The transition from laboratory-scale synthesis to industrial production necessitates a focus on scalability and sustainability. Green chemistry principles provide a framework for designing environmentally benign chemical processes. tandfonline.comtandfonline.comresearchgate.netunica.itrsc.org

Table 2: Green Chemistry Considerations for the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Choosing reactions that incorporate the maximum number of atoms from the reactants into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. tandfonline.comresearchgate.net |

| Energy Efficiency | Employing catalytic methods and reactions that proceed at ambient temperature and pressure, such as photochemical or electrochemical methods. rsc.orgtandfonline.com |

| Use of Renewable Feedstocks | Investigating the potential for using bio-based starting materials for the synthesis of the indole scaffold. |

| Catalysis | Utilizing catalytic reagents over stoichiometric ones to minimize waste. rsc.org |

For the scalable synthesis of this compound, a continuous flow process could be implemented. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for in-line purification.

Mechanistic Investigations of Formation Reactions

Elucidation of Bromination Reaction Mechanisms on the Indole (B1671886) Scaffold

The bromination of indole is a classic example of electrophilic aromatic substitution. The indole nucleus is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic and kinetically favored site for substitution. researchgate.netbridgew.edu Direct bromination of an unsubstituted indole typically yields the 3-bromoindole. researchgate.net

Achieving bromination at the C-7 position, as required for the target compound, necessitates strategies to overcome the intrinsic reactivity of the C-3 position. This is often accomplished through:

Use of Protecting Groups: Installation of a protecting group on the indole nitrogen can influence the electronic distribution and steric environment, thereby altering the regioselectivity of the bromination. acs.org

Directing Groups: Attaching a directing group to the indole nitrogen can force the electrophilic attack to a specific position on the benzene (B151609) ring portion of the indole. Transition-metal-catalyzed reactions using auxiliaries have become an elegant tool for C-7 functionalization. rsc.orgrsc.org For instance, an N–P(O)tBu2 directing group has been used with an iron catalyst to selectively aminate the C-7 position, a strategy applicable to halogenation. acs.org

Blocking the C-3 Position: If the C-3 position is already substituted, electrophilic attack is redirected to other positions, primarily C-5 and C-6, and less commonly C-7. rsc.orgrsc.org

The mechanism for the electrophilic bromination itself generally proceeds via the formation of a Wheland intermediate (also known as an arenium ion or sigma complex). A proposed two-step mechanism for the direct bromination of substituted indoles in a dimethylformamide (DMF) solution suggests that the rate-determining step is the initial attack where the lowest unoccupied molecular orbital (LUMO) of the bromine molecule (Br₂) overlaps with the highest occupied molecular orbital (HOMO) of the indole. researchgate.net In some cases, particularly with enzymatic or electrochemical methods, the reaction can involve the formation of a bromonium intermediate across the C2-C3 double bond. mdpi.comescholarship.org

The regioselectivity of bromination can be highly dependent on the reaction conditions, as summarized in the table below.

| Substrate/Reagent | Conditions | Major Product(s) | Reference(s) |

| Methyl indole-3-carboxylate (B1236618) | Bromine in Acetic Acid | Methyl 5,6-dibromoindole-3-carboxylate | rsc.orgrsc.org |

| 3-Methylindoles | N-Bromosuccinimide (NBS) | C-2 or C-3-bromomethyl, depending on N-protection | acs.org |

| Indole | Electrochemical (nBu₄NBr, NH₄Br) | 3-Bromoindole | mdpi.com |

| 4-Substituted 1H-Indazole | N-Bromosuccinimide (NBS) in DMF | 7-Bromo-4-substituted-1H-indazole | rsc.org |

This table illustrates how substituents and conditions direct the position of bromination on indole and related scaffolds.

Detailed Mechanistic Pathways of C-3 Difluoromethylation Reactions

The introduction of the difluoromethyl (CHF₂) group, a valuable motif in medicinal chemistry, onto the indole C-3 position typically proceeds through a radical-mediated pathway. researchgate.netacs.org This is in contrast to the electrophilic nature of bromination.

The central feature of C-H difluoromethylation is the generation of the difluoromethyl radical (•CHF₂). acs.org This highly reactive species can be formed from various precursors using different initiation methods. The general mechanism involves the following steps:

Radical Generation: A difluoromethyl radical precursor, such as sodium difluoromethanesulfinate (HCF₂SO₂Na, Langlois' reagent) or difluoromethyltriphenylphosphonium bromide, is activated to release the •CHF₂ radical. nih.govrsc.org This can be initiated by photoredox catalysis, transition metals, or electrochemistry. acs.orgmdpi.comnih.gov

Radical Addition: The electrophilic •CHF₂ radical adds to the electron-rich C-3 position of the indole ring. This step is favored due to the high electron density at this position. The addition forms a new radical intermediate stabilized by the indole ring system. nih.gov

Oxidation and Deprotonation: The resulting radical intermediate is then oxidized to a carbocation. This can occur via a single electron transfer (SET) to the photocatalyst or another oxidizing agent. nih.gov

Rearomatization: The carbocation intermediate loses a proton (H⁺) to regain aromaticity, yielding the final C-3 difluoromethylated indole product.

Electron Donor-Acceptor (EDA) complexes can also facilitate this transformation under visible light without a catalyst, where the complex between the indole and a difluoromethyl sulfone reagent is crucial for the reaction. rsc.org

While the dominant pathway is radical-based, ionic species are key intermediates. The oxidation of the radical adduct to a carbocation is a critical step. nih.gov In some related functionalizations, this carbocation can be trapped by nucleophiles. For instance, in a Ritter-type process, a benzylic carbocation generated after radical addition reacts with the acetonitrile (B52724) solvent. nih.gov

Theoretical studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in analyzing the transition state structures for various indole functionalizations. nih.gov These studies help elucidate the origins of regioselectivity by comparing the energy barriers for different reaction pathways (e.g., C-2 vs. C-7 substitution). acs.org For the C-3 difluoromethylation, the stability of the intermediate radical and the subsequent carbocation at the C-3 position makes this pathway highly favorable compared to addition at other sites.

The choice of catalyst and reagent is fundamental to the success and mechanism of the difluoromethylation reaction.

| Catalyst/Reagent System | Role/Mechanism | Reference(s) |

| fac-Ir(ppy)₃ (Photocatalyst) | Absorbs visible light to initiate single electron transfer (SET), reducing the CHF₂ precursor to generate the •CHF₂ radical. | acs.orgnih.gov |

| Copper(II) / tBuOOH | Catalyzes the oxidative trifluoromethylation (a related process) via a proposed radical pathway. | mdpi.com |

| Electrochemical Cell | Provides catalyst- and oxidant-free conditions where direct anodic oxidation of the precursor (e.g., HCF₂SO₂Na) generates the •CHF₂ radical. | rsc.orgnih.gov |

| Difluoromethyl Tetrazole Sulfone | Forms an Electron Donor-Acceptor (EDA) complex with indole, enabling catalyst-free radical generation under visible light. | rsc.org |

| (DMPU)₂Zn(CF₂H)₂ / Nickel | Acts as a nucleophilic difluoromethyl source in dual nickel/photoredox catalysis for decarboxylative difluoromethylation. | acs.org |

This table summarizes various catalytic systems and reagents used for difluoromethylation and their mechanistic roles.

Role of Solvent Effects and Additives in Directing Mechanistic Outcomes

Solvents and additives can play a crucial, and sometimes decisive, role in the outcome of both bromination and difluoromethylation reactions.

In bromination , the solvent can alter the reactivity of the brominating agent and the regioselectivity of the attack. For example, the reaction of methyl indole-3-carboxylate with bromine in acetic acid regioselectively yields the 5,6-dibromo derivative, showcasing the directing power of the solvent system. rsc.orgrsc.org In an electrochemical bromination, switching the solvent from 1,4-dioxane (B91453) to tetrahydrofuran (B95107) (THF) dramatically improved the product yield. mdpi.com

In difluoromethylation , additives are often essential.

Bases: Bases like 2,6-lutidine or potassium carbonate are frequently required. nih.govacs.org They can facilitate the final deprotonation step for rearomatization or assist in the generation of the active catalytic species.

Co-catalysts: In phase-transfer catalysis conditions for N-difluoromethylation, the addition of tetrabutylammonium (B224687) bromide (Bu₄NBr) as a co-catalyst had a modest impact but was included in optimized procedures. researchgate.net

Solvent Polarity: The choice of solvent can influence the stability of charged intermediates and transition states, thereby affecting reaction rates and selectivity. Solvent choice has been shown to be a controlling factor for regioselectivity in other indole arylations. rsc.org

Application of Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. While no specific isotopic labeling studies have been published for the direct formation of 7-Bromo-3-(difluoromethyl)-1H-indole, the principles are widely applied in related indole chemistry.

For example, in a related electrochemical process involving indole oxidative cleavage, an experiment using ¹⁸O-labeled water (H₂¹⁸O) was conducted to determine the origin of newly formed carbonyl oxygen atoms, confirming their source from the water in the reaction medium. researchgate.net Similarly, kinetic isotope effect (KIE) studies using deuterated substrates can determine if a specific C-H bond is broken in the rate-determining step of the reaction. Deuterium labeling at the C-3 position of an indole would be expected to show a significant KIE if the C-H bond cleavage for rearomatization is the slowest step in the difluoromethylation sequence. Such studies provide definitive evidence for proposed mechanistic steps that would otherwise remain speculative. nih.gov

Chemical Reactivity and Derivatization Strategies of 7 Bromo 3 Difluoromethyl 1h Indole

Transformations Involving the C-7 Bromine Atom

The bromine atom at the C-7 position of the indole (B1671886) ring is a versatile functional group, amenable to a wide array of transformations that are fundamental to modern organic synthesis. Its reactivity is primarily exploited through nucleophilic substitution and metal-catalyzed reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.comlibretexts.org

In the case of 7-Bromo-3-(difluoromethyl)-1H-indole, the indole ring system is inherently electron-rich, which generally disfavors nucleophilic attack. However, the 3-(difluoromethyl) group does exert an electron-withdrawing effect. The success of an SNAr reaction at the C-7 position would depend on the interplay between the activating effect of the difluoromethyl group and the deactivating nature of the indole nucleus, as well as the strength of the incoming nucleophile. While direct examples of SNAr on this compound are not extensively documented, the reaction generally requires harsh conditions (high temperatures and strong nucleophiles) for unactivated or weakly activated aryl halides. Some studies suggest that for many SNAr reactions, particularly on heterocycles with good leaving groups, the mechanism may be concerted rather than the traditional two-step addition-elimination process. nih.gov

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds from aryl halides. The C-7 bromine atom of the title compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. This method is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov For 7-bromoindoles and related heterocycles like 7-bromoindazoles, Suzuki couplings are efficiently performed using a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄, a suitable phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃. nih.govbeilstein-journals.org

Heck Coupling: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base. The reaction course can sometimes be influenced by the choice of base. atlanchimpharma.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating a C-C bond and providing access to arylated alkynes. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. mdpi.com This method has been successfully applied to halo-azaindoles to generate key synthetic intermediates. atlanchimpharma.commdpi.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine (primary or secondary), amide, or related nitrogen nucleophile. The process requires a palladium catalyst and a specialized phosphine ligand, such as Xantphos or SPhos, along with a strong base like Cs₂CO₃ or K₂CO₃. beilstein-journals.org This method has proven effective for the amination and amidation of N-substituted 4-bromo-7-azaindoles. beilstein-journals.org

Below is an interactive table summarizing typical conditions for these reactions on analogous substrates.

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | nih.gov |

| Heck | Alkene (e.g., methyl acrylate) | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | atlanchimpharma.com |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | - (with CuI co-catalyst) | Et₃N | DMF | mdpi.com |

| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | beilstein-journals.org |

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org For 4-, 5-, 6-, and 7-bromoindoles, this transformation provides an efficient route to regiochemically pure lithiated indoles. acs.orgdocumentsdelivered.com The process is most effective when the acidic N-H proton is first removed by a non-nucleophilic base like potassium hydride (KH), followed by the addition of an organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), to perform the bromine-lithium exchange at low temperatures. acs.orgdocumentsdelivered.comacs.org This two-step, one-pot procedure avoids complications from competing N-lithiation.

The resulting 7-lithioindole intermediate is a powerful nucleophile that can react with a diverse range of electrophiles to introduce various functionalities at the C-7 position with high regioselectivity. acs.orgnih.gov

| Electrophile Class | Specific Electrophile | Resulting C-7 Functional Group | Reference |

|---|---|---|---|

| Aldehydes/Ketones | Acetone | Hydroxy-isopropyl | acs.org |

| Amides | N,N-Dimethylformamide (DMF) | Formyl (-CHO) | acs.orgnih.gov |

| Alkyl Halides | Methyl Iodide | Methyl | acs.org |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) | acs.org |

| Isocyanates | Phenyl isocyanate | Carboxamide (-CONHPh) | acs.org |

Reactivity and Modifications of the C-3 Difluoromethyl Group

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups. researchgate.net It can act as a hydrogen bond donor and significantly modulates the lipophilicity and metabolic stability of a molecule. Its direct chemical transformation is challenging due to the high strength of the carbon-fluorine bonds.

The C-F bond is the strongest single bond to carbon, making its cleavage difficult. Direct defluorination of a difluoromethyl group on an indole ring is not a commonly reported transformation and would likely require harsh reducing agents or specialized catalytic systems.

However, related transformations involving C-F bond cleavage have been documented. For instance, a palladium-catalyzed reaction between indole heterocycles and trifluoromethyl-substituted diazoalkanes can lead to the formation of gem-difluoro olefins. nih.gov This process occurs through a C-H functionalization at the C-2 position of the indole, followed by a β-fluoride elimination, demonstrating that C-F bond cleavage is feasible under specific catalytic conditions. nih.gov While this example does not involve the 3-(difluoromethyl) group directly, it suggests that transition-metal-mediated pathways could potentially be developed for its transformation.

Direct functionalization of the difluoromethyl group itself, for instance through C-H activation of the CF₂H proton or substitution of the fluorine atoms, is synthetically challenging and not well-precedented in the literature for this specific substrate. The primary role of the difluoromethyl group in many synthetic schemes is to act as a stable modulator of the parent molecule's properties rather than as a reactive handle. researchgate.net

Research into the functionalization of fluorinated groups is an active area. Potential, though speculative, pathways could involve radical reactions or advanced organometallic catalysis to activate the C-H or C-F bonds of the difluoromethyl moiety. However, for this compound, derivatization is overwhelmingly focused on the more accessible C-7 bromine and the reactive positions of the indole ring (e.g., N-1 and C-2).

Reactivity and Functionalization at the Indole Nitrogen (N-1)

The nitrogen atom (N-1) of the indole ring is the most acidic position and is readily deprotonated. Its functionalization is often the initial step in a synthetic sequence, serving to introduce desired substituents or to protect the nitrogen during subsequent reactions on the carbocyclic or pyrrolic rings.

The nucleophilicity of the indole nitrogen, particularly after deprotonation to form the indolide anion, facilitates a variety of substitution reactions.

N-Alkylation: This is typically achieved by treating the indole with a strong base followed by an alkylating agent. Common bases include sodium hydride (NaH), which irreversibly deprotonates the N-H bond. The resulting sodium indolide salt can then be quenched with various electrophiles like alkyl halides or tosylates. For instance, the general procedure for N-alkylation of indoles involves the use of NaH and an alkylating reagent. nih.gov A specific example is the alkylation of 6-bromoindole (B116670) with bromoacetic ester, which proceeds to afford the N-substituted product. nih.gov

N-Acylation: While Friedel-Crafts acylation of indoles typically favors the C-3 position, N-acylation can become a competitive side reaction, especially in the absence of a protecting group at the nitrogen. nih.gov More selective methods for N-acylation have been developed to avoid this ambiguity. One such method employs thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃), which provides N-acylated indoles with high chemoselectivity. nih.gov This approach is particularly useful as it avoids the use of more reactive and sensitive acyl chlorides.

The following table summarizes representative conditions for N-functionalization applicable to the this compound scaffold.

| Reaction Type | Reagents | Solvent | General Outcome |

| N-Alkylation | 1. NaH 2. Alkyl Halide (R-X) | THF, DMF | Formation of 1-alkyl-indole derivative. |

| N-Acylation | Acyl Thioester (RCOSMe), Cs₂CO₃ | Xylene | Formation of 1-acyl-indole derivative. nih.gov |

| N-Acetylation | Acetic Anhydride, Y(OTf)₃ | [BMI]BF₄ | Can lead to a mixture of N-1 and C-3 acylation products. nih.gov |

Protecting the indole nitrogen is crucial for many synthetic transformations, particularly those involving strong bases (like organolithium reagents) or electrophilic conditions that could otherwise react at the N-H bond. mdpi.org The choice of protecting group is dictated by its stability to the reaction conditions and the ease of its subsequent removal.

Sulfonyl Groups: Arylsulfonyl groups, such as tosyl (Ts) or benzenesulfonyl (Bs), are robust protecting groups. However, their removal can sometimes require harsh conditions. A notable alternative is the 2-phenylsulfonylethyl group, which can be readily cleaved under basic conditions. researchgate.net

Silyl Groups: Trialkylsilyl groups, especially the tert-butyldimethylsilyl (TBDMS) group, are valuable for their ease of introduction and removal. Protection is typically achieved using TBDMS-Cl and a base. The TBDMS group is stable to organolithium reagents at low temperatures but can be easily removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org

Acyl Groups: The pivaloyl group is a sterically demanding acyl group that can protect both the N-1 and, due to steric hindrance, the C-2 position. mdpi.org Its removal is challenging but can be accomplished using strong, non-nucleophilic bases like lithium diisopropylamide (LDA). mdpi.org

The table below outlines common N-protecting groups and their cleavage conditions.

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Base (e.g., NaH) | TBAF, HF, or acid |

| Pivaloyl | Piv | Pivaloyl chloride, Base | LDA, NaOMe mdpi.org |

| Benzenesulfonyl | Bs | Benzenesulfonyl chloride, Base | Mg/MeOH, NaOH |

| 2-Phenylsulfonylethyl | - | Phenyl vinyl sulfone | Base (e.g., DBU, NaOH) researchgate.net |

Further Electrophilic and Nucleophilic Functionalization of the Indole Core

With the indole nitrogen protected, further functionalization of the carbocyclic and pyrrolic rings can be explored. The presence of the C-7 bromine and the C-3 difluoromethyl group on the target molecule heavily influences the regioselectivity of these reactions.

Directed ortho-metalation (DoM) is a powerful technique for regioselective C-H functionalization. wikipedia.orgbaranlab.org A directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. organic-chemistry.org For the this compound scaffold, several lithiation strategies can be envisioned after N-protection:

C-2 Lithiation: For most N-protected indoles, lithiation occurs preferentially at the C-2 position due to the electronic influence of the pyrrole (B145914) nitrogen. uwindsor.ca This provides a reliable route to C-2 functionalized products.

Metal-Halogen Exchange: The C-7 bromine atom offers a key site for functionalization via metal-halogen exchange. This reaction is typically very fast, especially with reagents like tert-butyllithium at low temperatures, and would be expected to proceed more rapidly than C-H deprotonation. orgsyn.orguwindsor.ca This generates a 7-lithioindole species, which can be trapped with various electrophiles.

Directed Lithiation at C-6: Achieving functionalization at C-6 via lithiation is more complex. It would likely require a strong directing group on the indole nitrogen capable of overriding the inherent C-2 acidity and directing deprotonation ortho to the C-7 bromine atom. nih.gov This remains a challenging synthetic problem, as metal-halogen exchange at C-7 would be a significant competing pathway.

Based on the lithiation strategies, specific pathways for functionalization at the C-2 and C-6 positions can be proposed.

C-2 Functionalization: This is the most straightforward pathway for introducing substituents onto the pyrrole ring. The general sequence involves:

Protection of the indole nitrogen (e.g., with a TBDMS or Pivaloyl group).

Deprotonation at C-2 using an organolithium reagent (e.g., n-BuLi or LDA) at low temperature.

Quenching the resulting C-2 lithiated species with a suitable electrophile (e.g., aldehydes, ketones, alkyl halides).

C-6 Functionalization: Accessing the C-6 position is significantly more challenging due to the electronic and steric environment.

Via DoM: A theoretical pathway involves installing a powerful directing group at N-1 (e.g., -CONR₂, -P(O)tBu₂) that could direct lithiation to the C-6 position, ortho to the bromine. organic-chemistry.orgnih.gov However, this approach must contend with the high likelihood of metal-halogen exchange at C-7.

Via Brønsted Acid Catalysis: Recent advances have shown that the C-6 position of certain 2,3-disubstituted indoles can be functionalized using Brønsted acid catalysis with specific reaction partners like β,γ-unsaturated α-ketoesters or 2,2-diarylacetonitriles. rsc.orgnih.govfrontiersin.org This metal-free approach could offer a potential, albeit exploratory, route to C-6 substituted derivatives of this compound.

The following table summarizes potential functionalization pathways for the core structure.

| Position | Strategy | Reagents | Intermediate | Subsequent Reaction |

| C-2 | Lithiation | 1. N-Protection 2. n-BuLi or LDA | C-2 Lithioindole | Quenching with electrophile (E⁺) |

| C-7 | Metal-Halogen Exchange | 1. N-Protection 2. t-BuLi | C-7 Lithioindole | Quenching with electrophile (E⁺) |

| C-6 | Directed ortho-Metalation (DoM) | 1. N-DMG 2. s-BuLi/TMEDA | C-6 Lithioindole | Quenching with electrophile (E⁺) |

| C-6 | Brønsted Acid Catalysis | Brønsted Acid (e.g., PTSA), Electrophile | Cationic intermediate | Nucleophilic attack by indole at C-6 nih.govfrontiersin.org |

Explorations of Rearrangement and Ring-Opening Reactions

While no specific rearrangement or ring-opening reactions have been documented for this compound, its structure suggests the potential for such transformations under certain conditions.

Rearrangement Reactions:

Anionic Rearrangements: Anionic rearrangements, such as the Snieckus rearrangement, can occur with certain N-protected indoles (e.g., N-carbamates) where an ortho-lithiated species rearranges to migrate the group from the nitrogen to the ortho carbon. uwindsor.ca

Acid-Catalyzed Rearrangements: Indoles can undergo various rearrangements in the presence of strong acids. The formation of superelectrophiles (multiply charged cationic species) in superacidic media can lead to complex skeletal rearrangements, including ring contractions or expansions. beilstein-journals.org The electron-withdrawing nature of the CF₂H group at C-3 would significantly influence the stability and reactivity of any cationic intermediates formed during such processes.

Radical Rearrangements: The presence of the difluoromethyl group might facilitate radical-based reactions. For example, radical ipso-substitution at an aromatic ring has been observed in the intramolecular rearrangement of related α,α-difluoroamino acid derivatives. rsc.org

Ring-Opening Reactions: The indole ring is generally stable, but the pyrrole moiety can undergo cleavage under specific, often oxidative or reductive, conditions. For instance, ring-opening of 3-substituted indoles has been reported as part of domino reaction sequences to construct other heterocyclic systems. uni-rostock.de The electronic properties of the 7-bromo and 3-difluoromethyl substituents would play a critical role in modulating the susceptibility of the indole ring to such cleavage reactions.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the atomic framework and electronic environment of 7-Bromo-3-(difluoromethyl)-1H-indole can be constructed.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. For this compound, distinct signals are expected for the N-H proton, the aromatic protons on the benzene (B151609) ring (H4, H5, H6), the proton at the C2 position, and the proton of the difluoromethyl group. The N-H proton typically appears as a broad singlet in the downfield region (around 8.0-8.5 ppm). The aromatic protons will show characteristic splitting patterns based on their coupling with each other. The proton on the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (a ¹J-H,F coupling), typically in the range of 6.5-7.5 ppm, with a large coupling constant.

The ¹³C NMR spectrum reveals the carbon skeleton. Signals for the eight distinct carbon atoms of the indole (B1671886) core and the one carbon of the difluoromethyl group are expected. The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling to the two fluorine atoms. Carbons directly attached to the bromine (C7) and nitrogen (C7a, C3a) atoms will have their chemical shifts significantly influenced by these heteroatoms.

Given the presence of fluorine, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. A single signal is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal would appear as a doublet due to coupling with the single proton of the -CHF₂ group (¹J-F,H coupling). The chemical shift provides insight into the electronic environment of the fluorinated group.

Table 1: Predicted NMR Data for this compound (Note: Exact chemical shifts (δ) are solvent-dependent. Data is predicted based on general indole and difluoromethyl-aromatic compound data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) and Multiplicity | Predicted ¹³C Chemical Shift (ppm) and Multiplicity | Predicted ¹⁹F Chemical Shift (ppm) and Multiplicity |

| N-H | ~8.4 (br s) | - | - |

| C2-H | ~7.8 (s) | ~125 | - |

| C3-CHF₂ | ~7.0 (t, ¹J-H,F ≈ 55 Hz) | ~115 (t, ¹J-C,F ≈ 240 Hz) | ~-110 (d, ¹J-F,H ≈ 55 Hz) |

| C4-H | ~7.6 (d) | ~123 | - |

| C5-H | ~7.1 (t) | ~122 | - |

| C6-H | ~7.4 (d) | ~125 | - |

| C3a | - | ~128 | - |

| C7 | - | ~105 | - |

| C7a | - | ~135 | - |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. researchgate.net For this compound, COSY would show cross-peaks between adjacent aromatic protons (H4-H5, H5-H6), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). researchgate.net It would definitively link each proton signal (e.g., H2, H4, H5, H6, and the CHF₂ proton) to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net It is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For example, the N-H proton would show a correlation to C2 and C7a, and the H2 proton would show correlations to C3 and C3a, confirming the indole ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, even if they are not directly bonded. It can be used to confirm spatial relationships, such as the proximity of the C2-H to the difluoromethyl group's proton at C3.

Advanced NMR Experiments for Dynamic Processes or Intermolecular Interactions

While less common for routine characterization, advanced NMR experiments could probe dynamic phenomena. For instance, variable-temperature (VT) NMR could be used to study the rate of N-H proton exchange with a protic solvent or to investigate any restricted rotation around the C3-CHF₂ bond, although significant restriction is unlikely in this case. Solid-state NMR could be employed to study the compound in its crystalline form, providing information that is complementary to X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₆BrF₂N), the expected exact mass can be calculated. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

Analysis of the fragmentation pattern in the mass spectrum can further confirm the structure. Common fragmentation pathways for indoles include the loss of small molecules or cleavage of substituent groups, which helps in piecing together the molecular structure.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]⁺ | C₉H₆BrF₂N | 244.9651 | 246.9631 |

| [M-F]⁺ | C₉H₆BrFN | 225.9702 | 227.9682 |

| [M-CHF₂]⁺ | C₈H₅BrN | 193.9609 | 195.9588 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a sharp absorption band for the N-H stretch around 3300-3400 cm⁻¹. The C-H stretches of the aromatic ring would appear around 3100 cm⁻¹. The C=C stretching vibrations of the aromatic and indole ring system would be visible in the 1600-1450 cm⁻¹ region. The strong C-F stretching vibrations of the difluoromethyl group are expected in the 1100-1000 cm⁻¹ region. The C-Br stretch would likely appear at lower frequencies, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bonds of the aromatic system, often produce strong Raman signals, whereas the polar N-H and C-F bonds would be weaker. This makes it a useful tool for fingerprinting the core carbon skeleton.

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions

Furthermore, crystallographic data reveals how molecules pack together in the crystal, detailing important intermolecular interactions such as hydrogen bonding and halogen bonding. For this compound, one would expect to observe N-H···N or N-H···F hydrogen bonds between adjacent molecules. Additionally, the bromine atom could participate in halogen bonding (e.g., Br···N or Br···F interactions), which are known to influence crystal packing. Analysis of a related compound, 7-Bromo-1H-indole-2,3-dione, revealed dimerization through N—H⋯O hydrogen bonds and further linking via intermolecular Br⋯O contacts, highlighting the types of interactions that are possible for this class of compounds.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for predicting molecular properties with high accuracy at a reasonable computational cost. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which determines the lowest energy, most stable three-dimensional arrangement of atoms in a molecule. For 7-Bromo-3-(difluoromethyl)-1H-indole, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31G, can fully optimize the molecular structure. researchgate.net These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles.

The process involves finding a true minimum on the potential energy surface, confirmed by force constant calculations showing no imaginary frequencies. nih.gov The resulting optimized geometry is crucial for all other subsequent computational predictions, including energy, electronic properties, and reactivity. nih.gov DFT is also instrumental in modeling transition states of reactions involving the indole (B1671886), allowing for the calculation of activation energies and a deeper understanding of reaction kinetics.

Table 1: Predicted Geometric Parameters for Indole Core (Representative Data) Note: This table presents typical, generalized bond lengths and angles for an indole ring system optimized via DFT calculations, as specific experimental or calculated data for this compound is not readily available. Actual values will vary based on the specific functional and basis set used.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2-C3 | ~1.38 Å |

| N1-C2 | ~1.37 Å | |

| N1-C7a | ~1.39 Å | |

| C7-C7a | ~1.40 Å | |

| C7-Br | ~1.90 Å | |

| C3-C(F2H) | ~1.50 Å | |

| Bond Angles | C2-N1-C7a | ~109° |

| N1-C2-C3 | ~110° | |

| C2-C3-C3a | ~107° | |

| C6-C7-Br | ~120° |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the bromine and difluoromethyl groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole. DFT calculations can precisely determine these energy levels. nih.gov This analysis helps predict how the molecule will interact with other reagents in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies (Representative Data) Note: These values are illustrative for a substituted indole derivative and would be specifically calculated for this compound in a dedicated study.

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

An Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. deeporigin.com It is generated by calculating the electrostatic potential at various points on the electron density surface. libretexts.org The map is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor). deeporigin.comlibretexts.org

For this compound, the ESP map would reveal several key features:

Negative Potential (Red/Yellow): This region is expected around the electronegative fluorine atoms of the difluoromethyl group and, to a lesser extent, the bromine atom and the π-system of the indole ring. These areas are susceptible to attack by electrophiles. researchgate.net

Positive Potential (Blue): This region is anticipated around the hydrogen atom attached to the indole nitrogen (N-H), making it the primary site for deprotonation by a base. researchgate.net The hydrogen of the difluoromethyl group (CHF2) would also exhibit a degree of positive potential. ESP maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for drug-receptor binding. deeporigin.comscispace.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum calculations often focus on static, single molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by integrating Newton's laws of motion, using a force field to approximate interatomic forces. nih.gov

For this compound, MD simulations can be used to:

Perform Conformational Analysis: By simulating the molecule's movement over nanoseconds or microseconds, researchers can explore its conformational landscape. This is particularly useful for understanding the rotation around single bonds, such as the bond connecting the difluoromethyl group to the indole ring, and identifying the most stable or frequently adopted conformations.

Study Solvent Effects: MD simulations explicitly model the surrounding solvent molecules (e.g., water, DMSO). This allows for the study of how the solvent organizes around the solute molecule and how solvation affects its conformation and reactivity. Understanding these interactions is critical, as most chemical and biological processes occur in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. nih.gov These tensors are then converted into Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com Comparing these predicted shifts with experimental data can confirm assignments, especially for complex structures or where signals overlap. nih.gov

Similarly, computational frequency calculations can predict the vibrational (infrared and Raman) spectra of the molecule. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the frequencies and intensities of the vibrational modes. These predicted spectra can be used to assign specific absorption bands in an experimental IR spectrum to particular molecular motions, such as N-H stretching, C-F stretching, or aromatic C-H bending.

Table 3: Predicted ¹³C NMR Chemical Shifts (Illustrative) Note: This table illustrates the type of data generated from GIAO-DFT calculations. The values are representative for a substituted indole and require specific calculation for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~125 ppm |

| C3 | ~110 ppm (quartet due to C-F coupling) |

| C4 | ~122 ppm |

| C5 | ~124 ppm |

| C6 | ~121 ppm |

| C7 | ~115 ppm |

| C3a | ~128 ppm |

| C7a | ~136 ppm |

| -CHF₂ | ~118 ppm (triplet) |

In Silico Mechanistic Studies and Reaction Pathway Investigations

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution at the bromine position or electrophilic substitution on the indole ring, DFT can be used to map out the entire reaction pathway.

These in silico studies involve:

Optimizing Geometries: Calculating the stable structures of reactants, products, intermediates, and transition states.

Calculating Energies: Determining the relative energies of all species along the reaction coordinate.

Identifying Transition States: Locating the highest energy point connecting reactants to products, which corresponds to the activation energy barrier.

By analyzing the energetic profile and the structures of transition states, researchers can gain a detailed understanding of how bonds are formed and broken. This knowledge is crucial for optimizing reaction conditions, predicting the feasibility of a proposed synthetic route, and designing more efficient chemical processes. beilstein-journals.org

Structure-Property Relationship (SPR) Studies and Cheminformatics Approaches for Analogues

While specific, in-depth computational and structure-property relationship (SPR) studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on its structural analogues. Cheminformatics approaches and theoretical studies on related brominated and fluorinated indole derivatives provide a foundational understanding of how these specific substituents influence the physicochemical properties and potential biological activities of the parent indole scaffold.

Influence of the 7-Bromo Substituent on the Indole Ring

The position of halogen substituents on the indole ring is a critical determinant of its biological activity. Studies on various brominated indole derivatives have demonstrated that the location of the bromine atom significantly impacts their pharmacological effects. For instance, research on the anti-inflammatory properties of brominated indoles from marine molluscs revealed a clear structure-activity relationship. nih.gov

In an investigation of the inhibitory effects of monobrominated isatins (indole-2,3-diones) on the production of nitric oxide (NO), a key inflammatory mediator, the position of the bromine atom was found to be crucial. The study indicated that 5-bromoisatin (B120047) and 6-bromoisatin (B21408) exhibited notable inhibitory activity, whereas 7-bromoisatin (B152703) showed significantly lower activity. nih.gov This suggests that steric or electronic effects imparted by the bromine atom at the C7 position may be less favorable for this particular biological target compared to substitutions at C5 or C6.

Table 1: Effect of Bromine Position on the Anti-inflammatory Activity of Isatin Analogues

| Compound | Bromine Position | NO Inhibitory Activity (at 50 µg/mL) | Predicted IC₅₀ (µM) |

|---|---|---|---|

| Isatin (unsubstituted) | - | ~34% | 430 |

| 5-Bromoisatin | 5 | Higher than Isatin | 151.6 |

| 7-Bromoisatin | 7 | <5% | - |

Data sourced from a study on the anti-inflammatory activity of brominated indoles. nih.gov

These findings underscore the importance of substituent placement in modulating the biological profile of indole derivatives. The reduced activity of the 7-bromo analogue in this context could be attributed to factors such as altered molecular geometry, which may affect binding to target proteins, or changes in the electronic distribution of the indole ring system.

Impact of the 3-(Difluoromethyl) Substituent

The introduction of a difluoromethyl (CHF₂) group at the C3 position of the indole ring is another significant structural modification that can profoundly influence its properties. The CHF₂ group is often employed in medicinal chemistry as a bioisostere for a hydroxyl or thiol group, and it can also modulate the lipophilicity and metabolic stability of a molecule.

The strong electron-withdrawing nature of the difluoromethyl group can impact the electron density of the indole ring, potentially influencing its interactions with biological targets. mdpi.com Research on a series of 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives as 5-HT₆ receptor antagonists demonstrated the potent effect of a C3-difluoromethyl substituent. The optimal compound from this series, which featured a difluoromethyl group at the C3 position, exhibited a tenfold increase in affinity for the 5-HT₆ receptor compared to a related analogue without this substitution. nih.gov This highlights the potential of the 3-difluoromethyl group to enhance binding affinity and, consequently, biological potency.

Predicted Physicochemical Properties and Cheminformatics Data

Cheminformatics tools allow for the in-silico prediction of various physicochemical properties that are crucial for understanding the potential behavior of a compound. For this compound, while experimental data is scarce, its properties can be estimated based on its structure.

Table 2: Predicted Physicochemical Properties of Indole Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

|---|---|---|---|---|---|

| 7-Bromo-1H-indole-3-carbaldehyde | C₉H₆BrNO | 224.05 | 2.2 | 1 | 1 |

| 3-(Difluoromethyl)-5-fluoro-1H-indole | C₉H₆F₃N | 185.15 | 3.2 | 1 | 3 |

| This compound | C₉H₆BrF₂N | 246.05 | - | - | - |

Data for analogues sourced from PubChem. nih.govnih.gov Properties for the target compound are not available from the provided search results.

The data on related analogues suggest that the combination of a bromo and a difluoromethyl group would likely result in a compound with significant lipophilicity, as indicated by the predicted XLogP3 values of similar structures. The presence of the N-H group provides a hydrogen bond donor, while the fluorine atoms of the difluoromethyl group can act as weak hydrogen bond acceptors. These features are critical in determining how the molecule might interact with biological macromolecules.

Synthetic Applications in the Design of Complex Chemical Entities

Utilization as a Versatile Building Block in Multi-Step Organic Synthesis

The strategic placement of two distinct functional groups—the C7-bromo substituent and the N-H of the indole (B1671886) ring—renders 7-Bromo-3-(difluoromethyl)-1H-indole an exceptionally versatile building block for sequential and orthogonal chemical transformations. The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is a cornerstone of modern synthetic chemistry, allowing for the facile introduction of a wide variety of substituents at the indole's benzene (B151609) ring. youtube.comyoutube.com

Common palladium-catalyzed reactions, such as the Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, can be employed to couple the 7-bromoindole (B1273607) core with diverse partners. youtube.comnih.gov For instance, Suzuki coupling with aryl or heteroaryl boronic acids can generate complex biaryl structures, while Sonogashira coupling with terminal alkynes introduces linear acetylenic moieties. youtube.comuwindsor.ca The difluoromethyl group at the C3 position is generally stable under these conditions and contributes to enhanced lipophilicity and metabolic stability in the final products, properties often sought in medicinal chemistry.

Simultaneously or sequentially, the indole nitrogen can be functionalized through various reactions. N-alkylation, N-arylation, or acylation can be readily achieved, providing another axis for molecular diversification. nih.govorgsyn.org This dual reactivity allows chemists to construct complex scaffolds in a controlled, step-wise manner, making this compound a preferred intermediate in multi-step synthetic campaigns.

Table 1: Representative Cross-Coupling Reactions for C7-Functionalization

| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Linkage |

| Suzuki Coupling | R-B(OH)₂ (Boronic Acid) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl, Vinyl) |

| Stille Coupling | R-Sn(Bu)₃ (Organostannane) | Pd(PPh₃)₄ | C-C (Aryl, Vinyl, Alkyl) |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | C-C (Alkenyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP) | C-N |

| C-S Coupling | Thiol (RSH) | Pd catalyst, Ligand | C-S |

This table presents generalized conditions. Specific catalysts, ligands, and bases are optimized for each substrate. youtube.comyoutube.comnih.gov

Scaffold Diversification and Library Generation Strategies

The inherent reactivity of this compound makes it an ideal starting point for scaffold diversification and the generation of compound libraries for high-throughput screening. A common strategy involves a divergent synthetic approach, where the core scaffold is systematically decorated with a variety of chemical appendages.

A typical library synthesis could begin with the functionalization of the C7-position. By reacting the parent compound with a collection of different boronic acids in a Suzuki coupling reaction, a library of 7-aryl or 7-heteroaryl indoles can be rapidly assembled. nih.gov Each of these new derivatives can then be subjected to a second round of diversification at the indole nitrogen. For example, alkylation with a set of alkyl halides or reductive amination can introduce further structural diversity. nih.gov This two-dimensional diversification strategy allows for the exponential generation of a large number of unique analogues from a single, advanced intermediate.

This approach is highly amenable to parallel synthesis techniques, enabling the efficient production of hundreds or thousands of distinct compounds. The resulting libraries, centered on the 3-(difluoromethyl)-1H-indole core, can be used to explore structure-activity relationships (SAR) and identify hit compounds against various biological targets.

Table 2: Hypothetical Two-Dimensional Library Generation

| Core Scaffold | Step 1: C7-Suzuki Coupling Partners | Step 2: N1-Alkylation Partners |

| This compound | Phenylboronic acid | Methyl iodide |

| 4-Pyridylboronic acid | Ethyl bromide | |

| 2-Thiopheneboronic acid | Benzyl bromide | |

| 3-Furanylboronic acid | Propargyl bromide |

Each C7-coupled product can be reacted with each N1-alkylation partner, leading to 16 (4x4) unique final products in this simplified example.

Integration into the Synthesis of Bioactive Molecule Analogues

The indole nucleus is a well-established pharmacophore found in numerous natural products and synthetic drugs. nih.govmdpi.com The this compound scaffold is particularly relevant for creating analogues of known bioactive molecules, offering a unique combination of a versatile synthetic handle (the bromine) and a bio-functional group (the difluoromethyl moiety).

The difluoromethyl (CF₂H) group is of particular interest in medicinal chemistry as it can serve as a bioisostere for a hydroxyl (-OH), thiol (-SH), or even a hydroxymethyl (-CH₂OH) group. It can participate in hydrogen bonding as a donor and its electron-withdrawing nature can modulate the pKa of the indole N-H, potentially influencing receptor binding interactions. Furthermore, the replacement of a metabolically labile group with a stable C-F bond can significantly improve a drug candidate's pharmacokinetic profile by blocking sites of oxidative metabolism.

Therefore, synthetic chemists can replace a key functional group in a known bioactive indole with the difluoromethyl group while using the 7-bromo position to explore modifications that could enhance potency, selectivity, or drug-like properties. For example, in the development of kinase inhibitors, where the indole scaffold is common, the 7-position often interacts with the solvent-exposed region of the ATP binding site. nbinno.com Using this compound allows for the systematic introduction of various groups at this position to optimize these interactions, potentially leading to novel and improved therapeutic agents. nih.gov

Table 3: Bioisosteric Properties of the Difluoromethyl Group

| Functional Group | Hydrogen Bond Capacity | Lipophilicity (logP) | Metabolic Stability |

| Hydroxyl (-OH) | Donor & Acceptor | Low | Often susceptible to oxidation/conjugation |

| Thiol (-SH) | Donor & Weak Acceptor | Moderate | Prone to oxidation |

| Difluoromethyl (-CF₂H) | Donor | High | Generally high, C-F bonds are strong |

Contribution to the Development of Privileged Structure-Based Chemical Libraries

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets through strategic modification of their peripheral functional groups. eurekaselect.com The indole ring is widely recognized as one of the most prominent privileged structures in drug discovery, forming the core of numerous approved drugs and clinical candidates. ijpsr.infonih.gov

This compound is a powerful tool for the construction of chemical libraries based on this privileged scaffold. It provides a pre-functionalized core that combines the established biological relevance of the indole ring with two key features for modern drug design:

A Handle for Diversification: The 7-bromo substituent acts as a versatile anchor for introducing a wide range of chemical groups via robust cross-coupling chemistry, allowing the library to be tailored for specific target families (e.g., GPCRs, kinases, ion channels). eurekaselect.com

Embedded Drug-Like Properties: The 3-difluoromethyl group imparts desirable physicochemical properties, such as increased metabolic stability and modulated lipophilicity, which are often critical for advancing a lead compound.

By leveraging this advanced building block, medicinal chemists can design and synthesize focused libraries of compounds that are enriched with drug-like characteristics. This approach moves beyond simple diversity-oriented synthesis to a more targeted strategy, increasing the probability of identifying high-quality lead compounds and accelerating the drug discovery process. eurekaselect.comijpsr.info The use of such well-designed, privileged structure-based libraries provides a solid foundation for developing novel therapeutics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-bromo-3-(difluoromethyl)-1H-indole, and how are intermediates purified?

- Answer : Typical methods involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as seen in structurally related brominated indoles. For example, 5-bromo-3-substituted indoles are synthesized using CuI catalysts in PEG-400/DMF solvent systems, followed by extraction (ethyl acetate) and purification via flash column chromatography (eluent: 70:30 ethyl acetate/hexane). Yield optimization may require adjusting reaction times (e.g., 12 hours) and catalyst loading .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and electronic environments (e.g., difluoromethyl groups show distinct ¹⁹F NMR signals at ~-114 ppm) .

- LC/MS : For molecular ion validation (e.g., [M+H]+ peaks) and retention time analysis (e.g., 3.17 min under SMD-FA10-long conditions) .

- HRMS : To verify exact mass (e.g., FAB-HRMS m/z 427.0757 for related compounds) .

Q. How does the bromine substituent influence the reactivity of indole derivatives in further functionalization?

- Answer : Bromine at the 7-position facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing aryl/heteroaryl groups. Comparative studies on 5-bromoindoles show enhanced electrophilic substitution at the 3-position due to electron-withdrawing effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in CuAAC-based syntheses of brominated indoles?

- Answer : Contradictions in yields (e.g., 25% vs. 50% for similar reactions) highlight the impact of:

- Solvent polarity : PEG-400/DMF mixtures enhance solubility of hydrophobic intermediates .

- Catalyst recycling : Residual CuI in DMF can be removed via high-temperature (90°C) vacuum distillation .

- Purification : Sequential water precipitation and column chromatography reduce byproduct interference .

Q. What strategies resolve discrepancies in NMR data for difluoromethyl-substituted indoles?

- Answer : Fluorine-proton coupling (²JHF) in ¹⁹F NMR helps distinguish between regioisomers. For example, in 5-bromo-3-(difluoromethyl)indole analogs, ¹⁹F signals at -114.65 ppm correlate with geminal fluorine atoms, while ¹H NMR splitting patterns (e.g., t, J = 7.2 Hz) confirm alkyl chain connectivity .

Q. How can computational methods guide the design of this compound derivatives for biological targets?

- Answer : Density functional theory (DFT) predicts electrophilic/nucleophilic sites, while molecular docking evaluates interactions with enzymes (e.g., α-glucosidase inhibition). Studies on 5-bromoindazoles suggest bromine enhances binding to hydrophobic enzyme pockets .

Q. What are the challenges in crystallizing halogenated indoles, and how are they addressed?

- Answer : Bromine’s heavy atom effect aids in X-ray crystallography by improving diffraction, but crystal packing can be disrupted by fluorine’s electronegativity. Single-crystal studies of 5-bromoindole carbaldehydes (e.g., Rf = 0.30 in TLC) use slow evaporation from DCM/hexane mixtures .

Methodological Guidance

Q. How to analyze competing reaction pathways in the functionalization of this compound?

- Answer : Monitor intermediates via HPLC-DAD/MS to track byproducts (e.g., dehalogenation or over-alkylation). For example, LC/MS retention time shifts indicate sulfone/sulfoxide formation during oxidation of methylthio-substituted analogs .

Q. Which in vitro assays are suitable for evaluating the bioactivity of this compound?